Glutaryl-gly-gly-phe-amc, also known by its chemical identifier 70996-06-4, is a synthetic proteolytic peptide that plays a significant role in biochemical research. It is primarily utilized as a sensitive fluorogenic substrate for the enzyme chymotrypsin, allowing researchers to study enzyme kinetics and protease activity. The compound is particularly valuable in assays aimed at measuring proteasome activity in cell lysates and has applications in drug discovery for screening protease inhibitors .
Glutaryl-gly-gly-phe-amc is classified as a fluorogenic substrate used in various biochemical assays. It originates from the field of synthetic organic chemistry, where it is designed to facilitate the study of proteolytic enzymes. The compound's unique structure enables it to be cleaved by specific proteases, leading to fluorescence that can be quantitatively measured.
The synthesis of glutaryl-gly-gly-phe-amc typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin.
These steps ensure that the final product is of high purity and suitable for research applications .
Glutaryl-gly-gly-phe-amc consists of a glutaryl group linked to a glycine-glycine-phenylalanine sequence, with an amido-4-methylcoumarin moiety that serves as the fluorescent tag.
Glutaryl-gly-gly-phe-amc primarily undergoes hydrolysis reactions catalyzed by proteases such as chymotrypsin. The hydrolysis of the amide bond releases the fluorescent 7-amino-4-methylcoumarin (AMC) moiety.
The mechanism of action for glutaryl-gly-gly-phe-amc involves its recognition and cleavage by chymotrypsin. Upon binding to the enzyme, chymotrypsin catalyzes the hydrolysis of the amide bond within the peptide sequence. This cleavage results in the release of the fluorescent AMC, which can be quantified through its fluorescence intensity. This property makes glutaryl-gly-gly-phe-amc a powerful tool for measuring protease activity in various biological samples .
These properties are crucial for ensuring accurate measurements during experimental procedures involving this compound .
Glutaryl-gly-gly-phe-amc has a wide range of applications in scientific research:
These applications highlight its versatility and importance in both fundamental and applied research settings .
Glutaryl-Gly-Gly-Phe-AMC (GGGF-AMC) serves as a critical tool for elucidating protease-substrate binding dynamics. Its design incorporates a glutaryl cap, a tripeptide sequence (Gly-Gly-Phe), and the fluorogenic reporter 7-amido-4-methylcoumarin (AMC). Chymotrypsin recognizes the phenylalanine residue at the P1 position, cleaving the amide bond between glycine and phenylalanine. This cleavage releases free AMC, which emits fluorescence at 440 nm upon excitation at 365 nm. The unmodified substrate exhibits minimal fluorescence due to intramolecular quenching, enabling real-time monitoring of enzymatic activity [1] [6].
The glutaryl moiety enhances binding affinity by providing additional electrostatic and hydrophobic interactions with the enzyme’s substrate-binding pocket. Stereochemical specificity is evident, as the L-configuration of phenylalanine (indicated by the "S" designation in IUPAC nomenclature) is essential for recognition. Mutagenesis studies confirm that substitutions at the P1 position (e.g., Phe to Ala) abolish cleavage, underscoring the role of aromatic residues in chymotrypsin specificity [1] [8].
Domain | Chemical Structure | Role in Protease Interaction |
---|---|---|
Glutaryl group | HOOC-(CH₂)₃-CO- | Enhances binding affinity via hydrophobic interactions |
Tripeptide sequence | -Gly-Gly-Phe- | Provides cleavage site (Phe at P1 position) |
AMC reporter | 7-Amino-4-methylcoumarin | Fluoresces upon proteolytic release |
GGGF-AMC exhibits exceptional selectivity for chymotrypsin-like serine proteases over other protease classes. In activity profiling studies of Angiostrongylus costaricensis, GGGF-AMC hydrolysis was strongly inhibited by serine protease inhibitors (e.g., AEBSF) but unaffected by inhibitors targeting cysteine (E-64), aspartic (pepstatin A), or metallo-peptidases (1,10-phenanthroline). This specificity arises from chymotrypsin’s preference for bulky hydrophobic residues at the P1 site, a feature absent in trypsin-like (requiring Arg/Lys) or elastase-like (preferring small aliphatic residues) proteases [3] [7].
Comparative hydrolysis rates across proteases highlight this selectivity:
Protease | Class | Relative Hydrolysis Rate (%) | Primary Specificity |
---|---|---|---|
Chymotrypsin | Serine protease | 100 | Large hydrophobic residues (Phe, Tyr) |
Trypsin | Serine protease | <5 | Basic residues (Arg, Lys) |
Papain | Cysteine protease | <2 | Broad, uncharged residues |
Cathepsin D | Aspartic protease | 0 | Hydrophobic/aliphatic residues |
The gly-gly spacer minimizes steric hindrance and optimizes substrate positioning, further enhancing chymotrypsin specificity. Substrates like Z-Phe-Arg-AMC (cathepsin B-selective) or Gly-Arg-AMC (trypsin-selective) show no cross-reactivity, confirming GGGF-AMC’s role in targeted protease assays [3] [5].
GGGF-AMC enables precise measurement of chymotrypsin kinetics through continuous fluorometric assays. Upon cleavage, the linear increase in fluorescence intensity (ΔFU/min) correlates directly with enzyme activity. Key kinetic parameters are derived from Michaelis-Menten plots:
Assays typically use 10–100 μM GGGF-AMC in pH 7.5–8.0 buffers, aligning with chymotrypsin’s optimal activity. Temperature profoundly impacts kinetics; for example, a shift from 25°C to 37°C increases kcat by 1.75-fold, as observed in studies of Borrelia burgdorferi aminopeptidases. Inhibitor screening applications demonstrate GGGF-AMC’s sensitivity: IC₅₀ values for chymostatin are consistently ≤1 μM, validated via dose-response curves [5] [1].
Parameter | Value | Conditions | Biological Relevance |
---|---|---|---|
Km | 15–25 μM | pH 8.0, 25°C | High substrate affinity |
kcat | 50–70 s⁻¹ | pH 8.0, 25°C | Rapid catalytic turnover |
kcat/Km | 2.0–3.5 × 10⁶ M⁻¹s⁻¹ | pH 8.0, 25°C | Efficiency near diffusion limit |
pH optimum | 7.5–8.5 | 37°C | Physiological relevance |
Applications extend to characterizing enzyme inhibition mechanisms. Competitive inhibitors increase Km without affecting Vmax, while non-competitive inhibitors reduce Vmax. This utility is critical for drug discovery, where GGGF-AMC-based assays identify chymotrypsin inhibitors in compound libraries [4] [6].
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